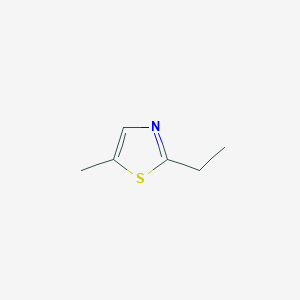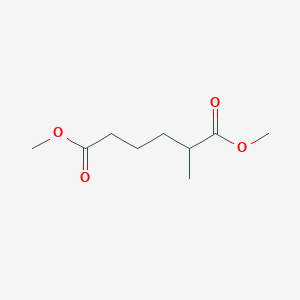
4-(氯甲基)-1,3-噻唑-2-甲酸乙酯
描述
Synthesis Analysis
The synthesis of derivatives of ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate and related compounds often involves multicomponent reactions or specific interactions with other chemical agents. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, demonstrating the compound's synthesis versatility and the reactive nature of its intermediates (Haroon et al., 2018).
Molecular Structure Analysis
The molecular structure of ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate derivatives has been extensively analyzed through spectroscopic methods and crystallography. These studies often employ density functional theory (DFT) for theoretical insights into the compound's geometry, vibrational assignments, and chemical shifts, providing a comprehensive understanding of its molecular behavior (Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate participates in various chemical reactions, highlighting its reactivity and functional versatility. An example includes its unexpected reaction with thiourea, involving an ANRORC rearrangement, which underscores the compound's capacity for complex transformations (Ledenyova et al., 2018).
科学研究应用
癌症研究和治疗: 它已证明对癌细胞具有细胞抑制作用,并且已显示可以延长患有 ECA 肿瘤的小鼠的寿命 (García-López 等人,1980).
抗菌和抗脂肪酶活性: 该化合物以其抗菌、抗脂肪酶和抗脲酶活性而著称,这在开发针对感染和疾病的新疗法方面具有价值 (Başoğlu 等人,2013).
新型杂环化合物的合成: 它用于合成新型硒杂环化合物,为有机化学和药物开发的进步做出了贡献 (Shafiee 等人,1981).
衍生物合成: 该化合物有助于合成各种衍生物,如 2-二甲基氨基亚氨基甲酰基和 2-氯苯磺酰脲基衍生物 (Dovlatyan 等人,2004).
噻唑-5-甲酸酯合成: 它用于合成 (4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)噻唑-5-甲酸酯 (Žugelj 等人,2009).
噻唑衍生物的合成: 该化合物用于合成噻吩并[2,3-d]噻唑、4H-吡咯并[2,3-d]噻唑、2H-吡唑并[3,4-d]噻唑和异恶唑并[3,4-d]噻唑的衍生物 (Athmani 等人,1992).
杆菌肽合成: 它在杆菌肽(一种抗生素)的合成中发挥作用 (Hirotsu 等人,1970).
腐蚀抑制: 2-氨基-4-甲基-1,3-噻唑-5-甲酸乙酯(一种相关化合物)可防止 AA6061 合金在酸性介质中的腐蚀,作为混合型缓蚀剂 (Raviprabha 和 Bhat,2019).
有机合成应用: 它用于 Biginelli 反应以获得具有不同结构的化合物 (Morigi 等人,2012).
抗菌活性: 已发现该化合物具有抗菌活性,这对于开发新的抗菌剂至关重要 (Markovich 等人,2014).
作用机制
Target of Action
Chloromethyl compounds are generally known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is likely to involve its interaction with its targets via a Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The chloromethyl group in the compound can act as a halide in this reaction .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions play a crucial role in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might affect the biochemical pathways related to these biologically active compounds.
Result of Action
It’s known that compounds involved in suzuki–miyaura cross-coupling reactions can contribute to the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might have potential effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate can be influenced by various environmental factors. These factors can include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the nature of the organoboron compound involved in the Suzuki–Miyaura cross-coupling reaction .
属性
IUPAC Name |
ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOQGQNLKDSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445362 | |
| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100960-16-5 | |
| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)



![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)





![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)